Ethyl 2-(3-methylphenoxy)propanoate
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Overview
Description
Ethyl 2-(3-methylphenoxy)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from the reaction between 3-methylphenol (m-cresol) and ethyl 2-bromopropionate. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methylphenoxy)propanoate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of m-cresol with ethyl 2-bromopropionate in the presence of a base such as caesium carbonate. The reaction is carried out in an anhydrous solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 90°C) under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylphenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-methylphenol and ethyl propanoate.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous NaOH or HCl can be used for hydrolysis reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 3-methylphenol and ethyl propanoate.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, coatings, and adhesives due to its chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active compounds that interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(3-methylphenoxy)propanoate can be compared with other similar esters, such as:
- Ethyl 2-(2-methylphenoxy)propanoate
- Ethyl 2-(4-methylphenoxy)propanoate
- Mthis compound
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methyl group on the phenoxy ring influences its reactivity and interactions with other molecules .
Properties
IUPAC Name |
ethyl 2-(3-methylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)10(3)15-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUZLPDJOVBVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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